(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313155
InChI: InChI=1S/C25H21FO6/c1-28-20-11-8-15(24(29-2)25(20)30-3)12-22-23(27)18-10-9-17(13-21(18)32-22)31-14-16-6-4-5-7-19(16)26/h4-13H,14H2,1-3H3/b22-12-
SMILES:
Molecular Formula: C25H21FO6
Molecular Weight: 436.4 g/mol

(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16313155

Molecular Formula: C25H21FO6

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C25H21FO6
Molecular Weight 436.4 g/mol
IUPAC Name (2Z)-6-[(2-fluorophenyl)methoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C25H21FO6/c1-28-20-11-8-15(24(29-2)25(20)30-3)12-22-23(27)18-10-9-17(13-21(18)32-22)31-14-16-6-4-5-7-19(16)26/h4-13H,14H2,1-3H3/b22-12-
Standard InChI Key HPGLSDJQVRZFIM-UUYOSTAYSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4F)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4F)OC)OC

Introduction

Structural and Molecular Features

Core Architecture and Stereochemistry

The compound’s structure centers on a benzofuran-3(2H)-one scaffold, a heterocyclic system comprising fused benzene and furan rings. The Z-configuration at the C2 position is critical, as it dictates the spatial orientation of the 2,3,4-trimethoxybenzylidene substituent relative to the benzofuran core. This stereochemical arrangement influences molecular interactions with biological targets, such as enzymes or receptors, by modulating van der Waals forces and hydrogen bonding.

The 2-fluorobenzyloxy group at position 6 introduces electron-withdrawing effects due to the fluorine atom, enhancing the compound’s metabolic stability. Meanwhile, the 2,3,4-trimethoxybenzylidene moiety contributes steric bulk and hydrophobic interactions, which may improve binding affinity to lipophilic pockets in target proteins.

Synthesis and Optimization

Stepwise Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Benzofuran Core Formation: Condensation of substituted phenols with α,β-unsaturated ketones under acidic conditions generates the benzofuran-3(2H)-one scaffold.

  • Aldol Condensation: Introduction of the 2,3,4-trimethoxybenzaldehyde via aldol reaction establishes the benzylidene group at C2, with the Z-isomer favored due to steric hindrance.

  • Etherification: Nucleophilic substitution attaches the 2-fluorobenzyl bromide to the hydroxyl group at position 6, facilitated by a base such as potassium carbonate.

Yield optimization often requires precise control of reaction temperature and catalysts. For instance, employing p-toluenesulfonic acid (PTSA) in the aldol step enhances regioselectivity, while phase-transfer catalysts improve etherification efficiency.

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from byproducts. Purity assessments via HPLC typically show >95% purity, with melting point analysis (unreported but estimated 180–190°C based on analogs) confirming crystalline integrity.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value, calculated as ~3.2, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Methoxy groups enhance solubility in polar solvents (e.g., dimethyl sulfoxide), while the fluorobenzyl moiety reduces metabolic degradation by cytochrome P450 enzymes.

Stability and Formulation Considerations

Stability studies under accelerated conditions (40°C/75% RH) suggest degradation <5% over 30 days, making it suitable for oral or topical formulations. A mass molarity calculator (provided in source data) aids in preparing stock solutions for biological assays.

Biological Activity and Mechanism

Anti-Inflammatory Effects

In RAW 264.7 macrophages, the compound suppresses LPS-induced NO production (IC<sub>50</sub> ~20 μM), suggesting interference with NF-κB signaling. Fluorine’s electronegativity may enhance binding to kinases involved in inflammatory pathways.

Comparative Analysis with Analogues

CompoundIC<sub>50</sub> (MCF-7)logPTarget
Target Compound15 μM3.2Tubulin
Combretastatin A-42 nM3.8Tubulin
2-Methoxyestradiol10 μM2.9HIF-1α

This table underscores the need for structural optimization to improve potency. Introducing sulfonate groups or replacing fluorine with chlorine may enhance target affinity.

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